molecular formula C13H14F3NO3 B6505350 N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide CAS No. 1421532-67-3

N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide

Cat. No.: B6505350
CAS No.: 1421532-67-3
M. Wt: 289.25 g/mol
InChI Key: RAHNRAOXRIGXIX-UHFFFAOYSA-N
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Description

N-{[1-(Hydroxymethyl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a trifluoromethoxy group at the para-position of the benzene ring and a cyclopropane-containing hydroxymethyl substituent on the amide nitrogen.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c14-13(15,16)20-10-3-1-9(2-4-10)11(19)17-7-12(8-18)5-6-12/h1-4,18H,5-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHNRAOXRIGXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness is best understood through comparisons with analogs sharing key structural motifs:

Benzamide Derivatives with Varying Substituents
Compound Name Substituents on Benzamide Core Amide Nitrogen Substituent Key Properties Reference
N-{[1-(Hydroxymethyl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide Trifluoromethoxy [1-(Hydroxymethyl)cyclopropyl]methyl Enhanced metabolic stability; potential for hydrogen bonding Target
4-Ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide Ethoxy [1-(Hydroxymethyl)cyclopropyl]methyl Reduced electron-withdrawing effect compared to trifluoromethoxy; lower stability
N-Phenyl-4-(trifluoromethyl)benzamide Trifluoromethyl Phenyl Higher lipophilicity; stronger electron-withdrawing effect
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(trifluoromethoxy)benzamide Trifluoromethoxy 2-Hydroxy-4-(methylsulfanyl)butyl Increased solubility due to polar side chain; potential sulfur-mediated interactions

Key Insights :

  • The trifluoromethoxy group improves resistance to oxidative metabolism compared to ethoxy or methoxy groups .
  • The cyclopropyl-hydroxymethyl moiety balances steric bulk and polarity, enabling interactions with hydrophobic enzyme pockets while maintaining solubility .
Cyclopropane-Containing Analogs
Compound Name Cyclopropane Substituent Benzamide Substituent Biological Relevance Reference
This compound Hydroxymethyl Trifluoromethoxy Potential CNS activity due to hydroxymethyl’s hydrogen-bonding capacity Target
4-Cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide Thiophene-substituted cyclopropane Cyano Enhanced reactivity for nucleophilic attack; applications in kinase inhibition
N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide Piperidine-linked fluorobenzoyl Trifluoromethoxy Likely targets GPCRs or proteases due to fluorinated aromatic systems

Key Insights :

  • Hydroxymethyl on cyclopropane distinguishes the target compound from thiophene- or piperidine-containing analogs, which prioritize aromatic interactions or rigid backbone conformations .
  • Cyclopropane rings generally enhance metabolic stability by resisting cytochrome P450 oxidation .
Trifluoromethoxy vs. Trifluoromethyl Derivatives
Compound Name Functional Group Amide Substituent Biological Impact Reference
This compound Trifluoromethoxy (-OCF₃) [1-(Hydroxymethyl)cyclopropyl]methyl Moderate electron-withdrawing effect; improved solubility vs. trifluoromethyl Target
N-Phenyl-4-(trifluoromethyl)benzamide Trifluoromethyl (-CF₃) Phenyl Stronger electron-withdrawing effect; higher lipophilicity
N-[2-(1H-Indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide Trifluoromethyl (-CF₃) Indole-ethyl Enhanced binding to hydrophobic enzyme pockets; anticancer applications

Key Insights :

  • Trifluoromethoxy offers a balance between electron-withdrawing effects and solubility, whereas trifluoromethyl prioritizes lipophilicity and target affinity .
  • The target compound’s hydroxymethyl group may mitigate excessive hydrophobicity associated with trifluoromethylated analogs .

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